molecular formula C10H7F3N2 B1298626 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 149739-48-0

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole

Cat. No. B1298626
CAS RN: 149739-48-0
M. Wt: 212.17 g/mol
InChI Key: VHGYUJSYTDIYSS-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole, or 3TFMP, is a pyrazole-based compound that has a wide range of applications in scientific research. This compound has been used in laboratory experiments due to its unique properties, including its low toxicity, low volatility, and low reactivity. In addition, 3TFMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGYUJSYTDIYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350960
Record name 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole

CAS RN

149739-48-0
Record name 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the copper-mediated synthesis of pyrazoles described in the research?

A1: The research details a novel method for synthesizing tetrasubstituted 1H-pyrazoles, specifically highlighting the use of a copper-mediated coupling reaction between enaminones and nitriles []. This method is notable for its high regioselectivity, meaning it preferentially forms the desired pyrazole isomer over other possible isomers. Additionally, the reaction demonstrates a broad substrate scope, implying its potential applicability to a diverse range of starting materials for synthesizing various pyrazole derivatives. The study also showcases the scalability of this method by successfully performing the reaction on a larger, 20 mmol scale, highlighting its practicality for organic synthesis applications [].

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